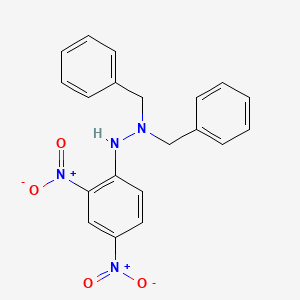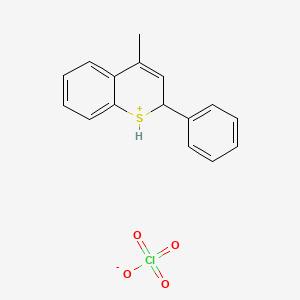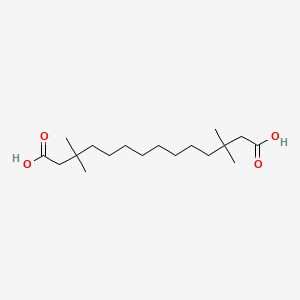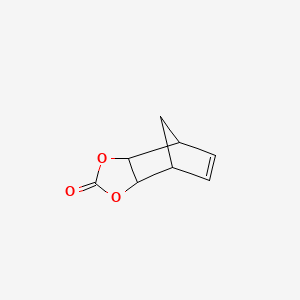
Ethyl 2-cyano-2-fluoro-3-methylpentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-cyano-2-fluoro-3-methylpentanoate is an organic compound with the molecular formula C9H14FNO2 It is characterized by the presence of a cyano group, a fluoro group, and an ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-fluoro-3-methylpentanoate typically involves the reaction of ethyl 2-cyano-3-methylpentanoate with a fluorinating agent. One common method is the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluoro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions. The process is optimized for yield and purity, ensuring that the final product meets the necessary specifications for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-cyano-2-fluoro-3-methylpentanoate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluoro group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide can be used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Reduction: Lithium aluminum hydride or other strong reducing agents are commonly used.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used.
Hydrolysis: Ethyl 2-cyano-3-methylpentanoic acid.
Reduction: Ethyl 2-amino-2-fluoro-3-methylpentanoate.
Applications De Recherche Scientifique
Ethyl 2-cyano-2-fluoro-3-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethyl 2-cyano-2-fluoro-3-methylpentanoate involves its interaction with specific molecular targets. The cyano and fluoro groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid, which may further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-cyano-3-methylpentanoate: Lacks the fluoro group, resulting in different chemical properties.
Ethyl 2-fluoro-3-methylpentanoate:
Ethyl 2-cyano-2-fluoro-3-methylbutanoate: Similar structure but with a different carbon chain length.
Uniqueness
Ethyl 2-cyano-2-fluoro-3-methylpentanoate is unique due to the presence of both cyano and fluoro groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
18283-27-7 |
|---|---|
Formule moléculaire |
C9H14FNO2 |
Poids moléculaire |
187.21 g/mol |
Nom IUPAC |
ethyl 2-cyano-2-fluoro-3-methylpentanoate |
InChI |
InChI=1S/C9H14FNO2/c1-4-7(3)9(10,6-11)8(12)13-5-2/h7H,4-5H2,1-3H3 |
Clé InChI |
UPAFNFMDWWFPHD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C(C#N)(C(=O)OCC)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)


![2,4,5-Tris[(dimethylamino)methyl]phenol](/img/structure/B14698427.png)


![2,7-Bis[(4-azidophenyl)methylidene]cycloheptan-1-one](/img/structure/B14698461.png)






